molecular formula C8H3ClF3N3O2 B1403400 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole CAS No. 892414-50-5

6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

Cat. No. B1403400
M. Wt: 265.57 g/mol
InChI Key: OZXNYYPMIUUHTH-UHFFFAOYSA-N
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Description

6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known by its CAS Number: 892414-50-5, is a chemical compound with the linear formula: C8H3CLF3N3O2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H3CLF3N3O2 . This indicates that the molecule is composed of 8 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms.

Scientific Research Applications

  • Trifluoromethyl Ketones

    • Field : Medicinal Chemistry
    • Application : Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
    • Methods : This involves an in-depth discussion of the methods available for their synthesis .
    • Results : The article provides two illustrative examples of their application as key intermediates in medicinal chemistry .
  • 6-Trifluoromethyl-phenanthridines

    • Field : Organic Chemistry
    • Application : A mild and efficient visible light-mediated intramolecular radical cyclization of trifluoroacetimidoyl chlorides is developed for the synthesis of 6-(trifluoromethyl)phenanthridine derivatives .
    • Methods : The reaction involves the generation of radical intermediates from C(sp2)–Cl bonds and a homolytic radical aromatic substitution (HAS) process .
    • Results : The article does not provide specific results or outcomes for this process .

Safety And Hazards

According to the Safety Data Sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .

properties

IUPAC Name

6-chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3O2/c9-5-1-4(15(16)17)6-3(8(10,11)12)2-13-7(6)14-5/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXNYYPMIUUHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NC=C2C(F)(F)F)N=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176736
Record name 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

CAS RN

892414-50-5
Record name 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892414-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JY Mérour, S Routier, F Suzenet, B Joseph - Tetrahedron, 2013 - Elsevier
Since our last reviews on azaindoles, 1, 1 (a), 1 (b), 2 which covered years 2000–2006 more than 250 papers have been published. In 2007, a review on organometallic reactions on …
Number of citations: 125 www.sciencedirect.com

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